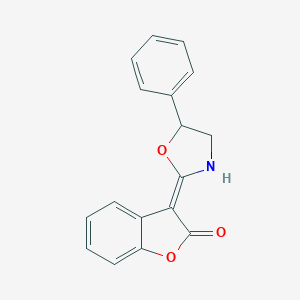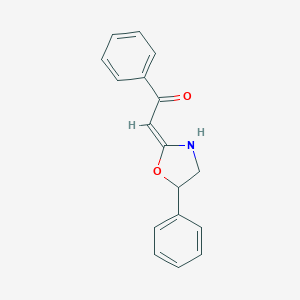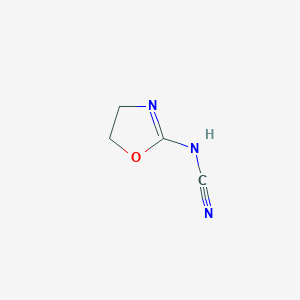
1-Benzyl-3,3-dimethylindoline-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,3-dimethylindoline-2-one, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBI belongs to the class of indoline derivatives and has a unique structure that makes it a promising candidate for various applications.
Applications De Recherche Scientifique
1-Benzyl-3,3-dimethylindoline-2-one has been extensively studied for its potential applications in various fields such as organic electronics, photovoltaics, and as a fluorescent probe in biological imaging. 1-Benzyl-3,3-dimethylindoline-2-one exhibits excellent electron-accepting properties, making it a promising candidate for use in organic solar cells. It has also been used as a fluorescent probe for imaging of lipid droplets in living cells.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one is not yet fully understood. However, it is known that 1-Benzyl-3,3-dimethylindoline-2-one can undergo reversible oxidation and reduction reactions, which makes it a suitable candidate for use in redox-active materials. 1-Benzyl-3,3-dimethylindoline-2-one can also act as an electron acceptor in organic solar cells, where it accepts electrons from the donor material and transfers them to the electrode.
Biochemical and Physiological Effects
1-Benzyl-3,3-dimethylindoline-2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity levels in vitro, which makes it a promising candidate for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Benzyl-3,3-dimethylindoline-2-one in lab experiments is its ease of synthesis and purification. 1-Benzyl-3,3-dimethylindoline-2-one can be synthesized using simple and readily available reagents, and its purity can be confirmed using various analytical techniques. However, one of the main limitations of using 1-Benzyl-3,3-dimethylindoline-2-one is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
Orientations Futures
There are several future directions for research on 1-Benzyl-3,3-dimethylindoline-2-one. One of the most promising areas of research is its use in organic electronics, particularly in the development of high-performance organic solar cells. Another area of research is its use as a fluorescent probe in biological imaging, where it can be used to visualize lipid droplets in living cells. Additionally, further studies are needed to understand the mechanism of action of 1-Benzyl-3,3-dimethylindoline-2-one and its potential biochemical and physiological effects.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-benzyl-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Clé InChI |
WWYLREXTPAWMGN-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)


![2-[(E)-Phenacylidene]thiazolidine](/img/structure/B230495.png)
methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)
![2-[(4-Chlorophenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230502.png)

